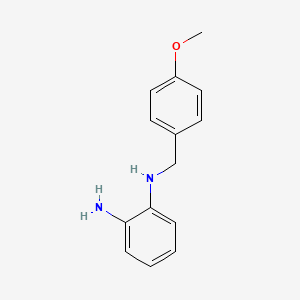

(2-Aminophenyl)(4-methoxybenzyl)amine

Description

Historical Context and Evolution of Anilino-Benzylamine Scaffolds

The anilino-benzylamine framework is a subset of the broader class of diarylamines, which are structures containing two aryl groups attached to a nitrogen atom. The synthesis of such scaffolds has been a long-standing challenge and a focus of intense research in organic chemistry. Historically, the formation of the crucial carbon-nitrogen (C-N) bond was arduous. Early methods, such as the Ullmann condensation, required harsh reaction conditions, including high temperatures and the use of copper catalysts, which limited the scope of substrates that could be used.

The landscape of diarylamine synthesis was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. In particular, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, emerged as a powerful and versatile tool. This method allows for the formation of C-N bonds under much milder conditions and with greater functional group tolerance, significantly expanding the accessibility of complex diarylamines.

In recent years, the field has continued to evolve, with a focus on developing more sustainable and efficient synthetic routes. This includes the exploration of transition-metal-free methods. The Smiles rearrangement, for instance, is an intramolecular nucleophilic aromatic substitution reaction that can be harnessed to create sterically hindered diarylamines without the need for metal catalysts. nih.govacs.org These advancements provide chemists with a robust toolkit for constructing diverse anilino-benzylamine and other diarylamine scaffolds, paving the way for their exploration in various scientific domains. nih.gov

Structural Significance and Functional Group Analysis within the Compound

The chemical properties and potential applications of (2-Aminophenyl)(4-methoxybenzyl)amine are intrinsically linked to its molecular architecture. An analysis of its constituent functional groups reveals a combination of features that impart specific electronic and steric characteristics. nih.govashp.org

The molecule is composed of three key components:

A Phenylenediamine Moiety (2-Aminophenyl): This part of the structure contains a primary aromatic amine (-NH2) and a secondary amine (-NH-). The primary amine is a key reactive site and a hydrogen bond donor. The aniline-like nature of this ring means the amino groups are electron-donating, activating the aromatic ring towards electrophilic substitution.

A Methoxybenzyl Moiety: This group consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the para-position. The methoxy group is a strong electron-donating group due to resonance, which increases the electron density of the benzyl (B1604629) ring. wikipedia.org This moiety is also recognized in organic synthesis as the p-Methoxybenzyl (PMB) group, often used as a protecting group for alcohols and amines because it is stable under many conditions but can be cleaved under specific oxidative or acidic environments. chem-station.comnih.gov

| Property | Value |

|---|---|

| CAS Number | 5729-16-8 eontrading.uk |

| Molecular Formula | C14H16N2O |

| Molecular Weight | 228.29 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Current Research Landscape and Emerging Areas of Investigation

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of diarylamines, to which it belongs, is a vibrant area of investigation. frontiersin.orgnih.gov These scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and are frequently found in a wide array of biologically active compounds and approved drugs. nih.govnih.gov

Current research on diarylamine derivatives is heavily concentrated in the field of drug discovery. frontiersin.orgnih.gov Scientists are designing and synthesizing novel diarylamine-containing molecules to evaluate their potential as therapeutic agents. A significant area of focus is oncology, where diarylamine scaffolds have been incorporated into compounds designed to exhibit cytotoxic effects against various cancer cell lines. nih.gov These structures serve as versatile templates that can be chemically modified to optimize activity and selectivity for specific cancer-related targets. nih.gov

Beyond medicinal chemistry, diarylamines are also being explored in materials science. acs.org Their electronic properties, stemming from the conjugated aromatic systems and the nitrogen bridge, make them suitable candidates for the development of organic electronic materials, such as those used in optoelectronics and photovoltaics. acs.org The electron-donating nature of these compounds is particularly valuable for creating hole-transporting materials. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-N-[(4-methoxyphenyl)methyl]benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHZVTMHNONISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Investigations of 2 Aminophenyl 4 Methoxybenzyl Amine

Fundamental Acid-Base Properties and Proton Transfer Mechanisms

The basicity of (2-Aminophenyl)(4-methoxybenzyl)amine is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons available for protonation. The two amine groups—a primary arylamine (aniline-like) and a secondary N-aryl-N-aralkylamine—exhibit distinct basicities due to differences in their electronic and steric environments.

The primary amino group attached to the phenyl ring is expected to be the less basic of the two. The lone pair on this nitrogen atom is delocalized into the aromatic π-system, which reduces its availability for protonation. rsc.orgresearchgate.net This effect is characteristic of anilines, which are significantly weaker bases than aliphatic amines. researchgate.netnih.gov Conversely, the secondary amine is generally more basic. While one of its substituents is an electron-withdrawing phenyl group, the other is an electron-donating 4-methoxybenzyl group. The methoxy (B1213986) group in the para position of the benzyl (B1604629) ring exerts a positive mesomeric effect, increasing electron density on the benzyl group and, through an inductive effect, on the secondary nitrogen atom. This electronic donation enhances the availability of the lone pair for protonation compared to the primary amino group. nih.gov

Table 1: Factors Influencing the Basicity of Amine Groups in this compound

| Amine Group | Substituents | Electronic Effects | Expected Relative Basicity |

| Primary (-NH₂) | Phenyl | -M (Mesomeric): Lone pair delocalized into the ring. | Less Basic |

| Secondary (-NH-) | Phenyl, 4-Methoxybenzyl | Phenyl: -M effect. 4-Methoxybenzyl: +I (Inductive) and +M effects from the methoxy group. | More Basic |

Nucleophilic Behavior and Electrophilic Reactivity in Complex Systems

The nitrogen atoms of this compound possess lone pairs of electrons, making them effective nucleophiles. The differential basicity of the two amino groups also translates into a difference in nucleophilicity, with the secondary amine generally being the more reactive site for nucleophilic attack on electrophiles, provided steric hindrance is not prohibitive.

This nucleophilic character allows the compound to participate in a variety of reactions with electrophilic partners:

Acylation: In reactions with acylating agents such as acid chlorides or anhydrides, N-acylation is expected to occur. Given the higher basicity and nucleophilicity of the secondary amine, selective acylation at this position is plausible under controlled conditions. O-phenylenediamines and their N-substituted derivatives are known to react with acid chlorides, which can be a step in the synthesis of heterocyclic structures like benzimidazoles. researchgate.net

Alkylation: The amine groups can undergo N-alkylation with alkyl halides. This reaction, however, can be difficult to control, as the primary amine can be successively alkylated to form secondary and tertiary amines, and the secondary amine can be converted into a tertiary amine. mdpi.com Over-alkylation is a common side reaction in amine synthesis. mdpi.com

Reaction with Carbonyls: O-phenylenediamines readily react with aldehydes and ketones. These condensation reactions are pivotal in the synthesis of various heterocycles. For instance, reaction with an aldehyde can lead to the formation of a 2-substituted benzimidazole (B57391), a process that involves an initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration. nih.gov

The reactivity of the molecule is also influenced by the aromatic rings. The phenylenediamine ring is activated towards electrophilic aromatic substitution by the two amino groups. Conversely, the 4-methoxybenzyl ring is activated by the methoxy group. This allows for potential electrophilic substitution reactions on the rings, although competition from the more nucleophilic nitrogen atoms is a significant factor.

Transition Metal-Catalyzed Transformations

The presence of multiple reactive sites (N-H and aromatic C-H bonds) makes this compound a suitable substrate for various transition metal-catalyzed coupling reactions, enabling the formation of complex molecular architectures.

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions

Ruthenium catalysts are well-known for their ability to facilitate dehydrogenative coupling reactions, which form new bonds through the removal of hydrogen gas. While specific studies on this compound are scarce, the reactivity of the parent o-phenylenediamine (B120857) (OPD) scaffold is instructive. OPDs react with vicinal diols in the presence of a ruthenium catalyst to afford quinoxalines. researchgate.net This transformation proceeds via a dehydrogenation of the diol to a 1,2-dicarbonyl compound, which then condenses with the diamine, followed by an oxidative aromatization. A similar pathway could be envisioned for the title compound, reacting with diols to form N-(4-methoxybenzyl)amino-substituted quinoxalines.

Ruthenium catalysts are also employed in acceptorless dehydrogenative coupling (ADC) reactions. For instance, primary alcohols can be coupled with other substrates, such as in the synthesis of 2-amino-4H-chromenes. organic-chemistry.org Furthermore, ruthenium complexes can catalyze the aerobic oxidation of primary amines to amides, proceeding through a nitrile intermediate formed via successive dehydrogenation steps. growingscience.com Deaminative coupling, where an amino group is removed and a new bond is formed, is another area of ruthenium catalysis, although less documented for diamine substrates. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, involving the coupling of an amine with an aryl halide or pseudohalide. rsc.orgresearchgate.net this compound, with its two distinct amine functionalities, presents an interesting substrate for such reactions. It could potentially act as the amine partner, coupling with an aryl halide. The relative reactivity of the primary versus the secondary amine would depend on the specific ligand and reaction conditions, with potential for selective mono-arylation.

Furthermore, the phenylenediamine moiety itself contains C-H bonds that could be activated by palladium catalysts for direct arylation reactions. More complex transformations are also possible. For example, substituted bromoanilines can undergo a palladium-catalyzed double Buchwald-Hartwig cyclization to form phenazine (B1670421) derivatives. researchgate.net This suggests that if the phenylenediamine ring of the title compound were appropriately halogenated, it could undergo intramolecular or intermolecular C-N coupling reactions to generate complex heterocyclic systems.

Copper-Mediated Reactions for Aromatic C-N Bond Formation

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, is a valuable alternative to palladium-catalyzed methods. wikipedia.org These reactions typically couple an amine with an aryl halide. Modern protocols often use copper(I) salts with various ligands, such as diamines or amino acids, which allow the reactions to proceed under milder conditions than traditionally required. tcichemicals.com

This compound could serve as the amine component in a copper-catalyzed N-arylation with an aryl halide. The chemoselectivity between the primary and secondary amines would be a key consideration. Literature on related systems shows that copper catalysts can effectively couple a wide range of amines and amides with aryl halides, including electron-rich and electron-deficient substrates. rsc.orgresearchgate.net The use of ligands like 1,2-diamines has been shown to be particularly effective, even enabling some couplings at room temperature. tcichemicals.com Intramolecular copper-catalyzed C-N bond formation is also a powerful strategy for synthesizing nitrogen heterocycles, such as benzimidazoles, from appropriately substituted precursors. growingscience.com

Annulation and Cyclization Reactions for Heterocyclic Ring Formation

The 1,2-diamine functionality on the phenyl ring makes this compound an excellent precursor for a wide variety of heterocyclic compounds through annulation and cyclization reactions. The formation of five- and six-membered rings is particularly common.

Benzimidazoles: One of the most common applications of o-phenylenediamines is the synthesis of benzimidazoles. This can be achieved by reacting the diamine with various one-carbon electrophiles, such as aldehydes, carboxylic acids, or their derivatives. researchgate.net For example, condensation with an aldehyde, often under oxidative conditions, yields a 2-substituted benzimidazole. In the case of this compound, this would lead to a product bearing a 4-methoxybenzyl group on one of the benzimidazole nitrogen atoms.

Quinoxalines: Quinoxalines are six-membered heterocyclic compounds formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl). scispace.com This reaction is robust and provides a direct route to the quinoxaline (B1680401) core. Using the title compound would result in the formation of a 1-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline, which could be subsequently oxidized to the aromatic quinoxaline.

Phenazines: While requiring a more complex, typically metal-catalyzed or oxidative process, phenazines can be synthesized from o-phenylenediamines. This often involves the coupling of two aniline-type molecules or the cyclization of pre-functionalized precursors. As mentioned, palladium-catalyzed methods have been developed for this purpose. researchgate.net

The versatility of the o-phenylenediamine moiety allows for its incorporation into a vast array of fused heterocyclic systems, making this compound a valuable intermediate for the synthesis of complex, biologically active molecules.

Table 2: Heterocyclic Systems Derivable from this compound

| Reagent Class | Heterocyclic Product | Key Reaction Type |

| Aldehydes, Carboxylic Acids | Benzimidazoles | Condensation/Cyclization |

| 1,2-Dicarbonyls | Quinoxalines | Condensation/Cyclization |

| Aryl Halides (intramolecular) | Phenazines | Metal-Catalyzed Cyclization |

[4+2] Annulation Pathways for Quinazoline (B50416) Derivatives

There is no specific literature detailing the participation of this compound in [4+2] annulation reactions to form quinazoline derivatives. In principle, o-phenylenediamine derivatives can undergo condensation and cyclization reactions with various carbonyl compounds or their equivalents to yield fused heterocyclic systems. However, specific studies outlining the conditions, yields, and mechanistic details for this transformation starting from this compound are not available in the reviewed literature. While related quinazoline structures have been synthesized, the specific annulation pathways involving the title compound have not been reported. mdpi.comresearchgate.net

Formation of Thiazole (B1198619) and Thiadiazole Derivatives

No specific research has been published on the use of this compound as a precursor for the formation of thiazole or thiadiazole derivatives. The synthesis of these sulfur- and nitrogen-containing heterocycles generally involves reactions with thiosemicarbazides, thioamides, or other sulfur-containing reagents that cyclize with appropriate partners. nih.govresearchgate.netresearchgate.net There are no documented examples of this compound being utilized in such synthetic routes.

Intermolecular Disproportionation Processes

Scientific literature lacks specific studies on the intermolecular disproportionation processes involving this compound. This class of reaction, where a molecule is simultaneously oxidized and reduced, has not been a focus of investigation for this particular compound.

Participation in Photoredox Catalysis and Electron Transfer Mechanisms

While N-arylamines are a well-studied class of compounds in the field of photoredox catalysis due to their favorable redox potentials, specific studies detailing the participation of this compound are absent from the literature. General principles of photoredox catalysis suggest that aromatic amines can engage in electron transfer processes, but the explicit mechanistic pathways, intermediates, and products for the title compound have not been elucidated. nih.govbeilstein-journals.org

There are no specific experimental or computational studies on the formation of the amine radical cation from this compound within a reductive quenching cycle of a photocatalyst. Generally, secondary benzylamines can act as electron donors to an excited-state photocatalyst, generating a reduced catalyst and an amine radical cation. researchgate.net This highly reactive intermediate is central to many subsequent transformations. However, the specific redox potential, stability, and subsequent reactivity of the radical cation derived from this compound have not been reported.

No dedicated research is available on Hydrogen Atom Transfer (HAT) pathways involving the radical cation of this compound. Following its formation via single-electron transfer, an amine radical cation can undergo deprotonation from the α-carbon position (adjacent to the nitrogen), which is effectively a HAT process when coupled with an appropriate acceptor. This generates an α-amino radical, a key intermediate for C-C bond formation. acs.org Despite the general understanding of this mechanism, specific studies quantifying the kinetics, thermodynamics, or synthetic applications of HAT pathways for this compound are not documented.

State of the Art Spectroscopic and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the structure of organic molecules in solution. For (2-Aminophenyl)(4-methoxybenzyl)amine , a suite of NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex proton and carbon spectra of This compound , two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the same spin system. For the aminophenyl ring, correlations would be observed between adjacent aromatic protons. Similarly, the protons on the methoxybenzyl ring would show their own set of correlations. A key correlation would be expected between the benzylic methylene (B1212753) protons and the amine proton, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the direct assignment of each carbon atom that bears a proton. For instance, the signals for the aromatic CH groups in both phenyl rings, the benzylic methylene group, and the methoxy (B1213986) group can be definitively assigned.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Methoxy Protons (-OCH₃) | ~3.80 (s, 3H) | ~55.0 | C of methoxy group, C4' of methoxybenzyl ring |

| Benzylic Protons (-CH₂) | ~4.30 (s, 2H) | ~48.0 | C1', C2', C6' of methoxybenzyl ring; C1 of aminophenyl ring |

| Aminophenyl Ring | 6.60-7.20 (m) | 115.0-145.0 | |

| Methoxybenzyl Ring | 6.80-7.30 (m) | 114.0-159.0 | |

| Amine Protons (-NH, -NH₂) | Broad signals | - | Benzylic Carbons, C1 and C2 of aminophenyl ring |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of This compound can be determined with high precision. This method is particularly valuable for the final quality control of the synthesized compound. Furthermore, ¹H NMR can be used to monitor the progress of the synthesis reaction, for instance, by observing the disappearance of the starting material signals (e.g., the aldehyde proton of 4-methoxybenzaldehyde) and the appearance of the product signals (e.g., the benzylic methylene protons).

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary and secondary amine (-NH₂, -NH) |

| 3100-3000 | C-H stretching (aromatic) | Aromatic rings |

| 2950-2850 | C-H stretching (aliphatic) | Methylene (-CH₂) and Methoxy (-OCH₃) |

| 1620-1580 | C=C stretching | Aromatic rings |

| 1520-1480 | N-H bending | Amine (-NH) |

| 1250-1200 | C-O-C stretching (asymmetric) | Aryl ether (methoxy group) |

| 1180-1020 | C-N stretching | Amine |

| 850-800 | C-H out-of-plane bending | para-disubstituted benzene (B151609) |

| 770-730 | C-H out-of-plane bending | ortho-disubstituted benzene |

The presence of sharp bands in the N-H stretching region would confirm the amine functionalities, while the characteristic C-O stretching of the aryl ether and the substitution patterns on the aromatic rings would also be clearly identifiable.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of This compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the molecule, providing a more complete picture of its vibrational framework.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For This compound (molecular formula C₁₄H₁₆N₂O), the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | 229.13354 | 229.1335 |

| [M+Na]⁺ | 251.11548 | 251.1154 |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula. Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can offer additional structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a fragment corresponding to the aminophenyl portion of the molecule.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments after ionization. For this compound, electron impact (EI) ionization would produce a molecular ion (M•+) peak corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z value for its molecular ion. jove.comwhitman.edu

The most characteristic fragmentation pathway for benzylamines is alpha-cleavage (α-cleavage), which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.comwikipedia.orglibretexts.org In the case of this compound, this cleavage would occur at the benzylic C-C bond of the 4-methoxybenzyl group. This process is initiated by the ionization of one of the lone pair electrons on the nitrogen atom.

The primary fragmentation pathways anticipated for this compound are:

Alpha-Cleavage: The most dominant fragmentation is expected to be the cleavage of the bond between the benzylic carbon and the 4-methoxyphenyl (B3050149) ring. This results in the loss of a 4-methoxyphenyl radical and the formation of a stable, resonance-stabilized iminium cation. The base peak in the spectrum for many secondary amines results from this type of cleavage. libretexts.org

Formation of Tropylium (B1234903) Ion: The 4-methoxybenzyl fragment can rearrange to form a stable methoxy-substituted tropylium ion.

Cleavage at the N-Aryl Bond: Another possible, though typically less favored, fragmentation involves the cleavage of the bond between the nitrogen and the aminophenyl ring.

A summary of the expected key fragments is provided in the table below.

| Predicted Fragment | Structure of Ion | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Iminium Cation (Base Peak) | [C8H10N]+ | 120 | Alpha-cleavage with loss of the 4-methoxyphenyl group. |

| Methoxy-Tropylium Cation | [C8H9O]+ | 121 | Cleavage of the C-N bond, forming a stable tropylium ion. |

| Aminophenyl Radical Cation | [C6H7N]+ | 93 | Cleavage of the N-benzyl bond. |

This table presents predicted fragmentation data based on established principles for analogous compounds.

This predictive analysis underscores how mass spectrometry can confirm the compound's identity by matching observed fragment masses with those predicted from its known structure. youtube.com

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction of Related Structures

Although a specific crystal structure for this compound is not publicly documented, analysis of closely related N-aryl benzylamine (B48309) derivatives allows for an accurate prediction of its molecular geometry. For instance, the crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline provides valuable insights. researchgate.net In this related molecule, the dihedral angle (the twist) between the two aromatic rings is significant, measured at 57.8°. researchgate.net A similar non-planar conformation is expected for this compound, with the two phenyl rings angled relative to each other.

The geometry around the central nitrogen atom would be trigonal pyramidal, consistent with sp³ hybridization, though slightly flattened due to the electronic influence of the adjacent aromatic rings. The bond lengths and angles would be within the expected ranges for C-N, C-C, and C-O bonds in similar aromatic and amine-containing structures.

Below is a table of expected crystallographic parameters for this compound, extrapolated from published data on analogous compounds like substituted benzylidene anilines. researchgate.netresearchgate.net

| Parameter | Expected Value | Reference Compound Example |

| Crystal System | Monoclinic or Triclinic | 4-Nitro-4′-methoxy benzylidene aniline (B41778) (Monoclinic) researchgate.net |

| Space Group | P2₁/c or P-1 | 4-Methoxy-N-(4-nitrobenzyl)aniline (P2₁/c) researchgate.net |

| Dihedral Angle (between rings) | 45-60° | 4-Methoxy-N-(4-nitrobenzyl)aniline (57.8°) researchgate.net |

| N-C (benzyl) Bond Length | ~1.45 Å | Standard sp³ C-N single bond |

| N-C (aryl) Bond Length | ~1.40 Å | Shortened due to partial double bond character |

This table contains predicted data based on the analysis of structurally similar compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. numberanalytics.com For this compound, the primary amino group (-NH₂) on one ring and the secondary amine (-NH-) linker are strong hydrogen bond donors, while the nitrogen atoms and the methoxy oxygen atom can act as hydrogen bond acceptors. numberanalytics.comnih.gov

The crystal packing is likely to be dominated by the following interactions:

N-H···N Hydrogen Bonds: The secondary amine proton can form a hydrogen bond with the primary amine of a neighboring molecule, creating chains or dimeric motifs.

N-H···O Hydrogen Bonds: The amine protons can also interact with the oxygen atom of the methoxy group on an adjacent molecule. In the structure of 4-Methoxy-N-(4-nitrobenzyl)aniline, analogous N—H⋯O hydrogen bonds are observed to stabilize the crystal structure. researchgate.net

π–π Stacking: The electron-rich aromatic rings can engage in π–π stacking interactions, further stabilizing the crystal lattice. These interactions are common in the packing of aromatic compounds. uky.edu

These combined interactions would lead to a densely packed, three-dimensional supramolecular architecture. The specific arrangement, whether it be layered structures or more complex networks, would depend on the subtle interplay of these competing forces. nih.govresearchgate.net

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. proquest.comnih.gov For "(2-Aminophenyl)(4-methoxybenzyl)amine," DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry.

These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311+G(d,p). proquest.com The process involves an iterative optimization algorithm that adjusts the positions of the atoms until the configuration with the minimum total energy is found. The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analysis. proquest.com For instance, DFT calculations can confirm the non-planar nature of the amine group and the specific orientations of the aromatic rings relative to each other.

Table 1: Representative Theoretical Geometric Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) Level. Note: These are typical expected values for similar molecular fragments.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-N(amine) | ~1.41 Å |

| Bond Length | N(amine)-C(benzyl) | ~1.46 Å |

| Bond Length | C(aromatic)-O(methoxy) | ~1.37 Å |

| Bond Angle | C-N-C | ~118° |

| Dihedral Angle | C(aromatic)-C(aromatic)-N-C | Variable (defines conformation) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. researchgate.netresearchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more demanding, ab initio calculations are used to obtain highly accurate predictions for key molecular properties, serving as a benchmark for DFT results. scilit.com For "this compound," these high-accuracy methods could be used to calculate precise electronic energies, ionization potentials, electron affinities, and the energy barriers associated with conformational changes. researchgate.net This level of accuracy is essential for constructing a reliable picture of the molecule's reactivity and thermodynamic stability.

The presence of several single bonds in "this compound" allows for significant rotational freedom, leading to the existence of multiple spatial arrangements, or conformers. Conformational analysis aims to identify the stable conformers and map the energy barriers that separate them. nih.govnih.gov

This analysis is performed by systematically rotating the molecule around specific dihedral angles and calculating the energy at each step using methods like DFT. The results are used to construct a potential energy surface, often visualized as an energy landscape. nih.gov This landscape reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states between them. researchgate.net For molecules with multiple flexible regions, the energy landscape can be complex, featuring several competing low-energy structures, often described as a "multifunnel" landscape. nih.govnih.gov Understanding this landscape is critical for predicting which shapes the molecule is most likely to adopt and how it might change its shape in response to external stimuli.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to distinct molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of "this compound," providing a direct link between the calculated electronic structure and experimental data. ucl.ac.uk

The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)). aps.org This method calculates the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding constants are then converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference standard, such as Tetramethylsilane (TMS). These predicted shifts can be used to assign the signals in an experimental spectrum and can be particularly useful for distinguishing between protons or carbons in chemically similar environments. ucl.ac.uk

Table 2: Representative Calculated vs. Expected Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. Note: Calculated values are hypothetical and based on typical results for the GIAO method.

| Atom Type | Position | Calculated δ (ppm) | Expected Experimental δ (ppm) |

|---|---|---|---|

| ¹H | -NH₂ | ~3.6 | 3.5 - 4.0 |

| ¹H | -NH- | ~4.5 | 4.3 - 4.8 |

| ¹H | -CH₂- | ~4.2 | 4.1 - 4.4 |

| ¹H | -OCH₃ | ~3.7 | 3.7 - 3.8 |

| ¹H | Aromatic (Aminophenyl) | ~6.6 - 7.2 | 6.5 - 7.3 |

| ¹H | Aromatic (Methoxybenzyl) | ~6.8 - 7.3 | 6.8 - 7.4 |

| ¹³C | -CH₂- | ~48 | 47 - 50 |

| ¹³C | -OCH₃ | ~55 | 54 - 56 |

| ¹³C | Aromatic | ~115 - 158 | 114 - 159 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Theoretical calculations can compute the harmonic vibrational frequencies, which correspond to the energies of these vibrations. dtic.mil

These calculations are typically performed using DFT, which yields a set of vibrational modes and their corresponding frequencies and intensities. researchgate.netnih.gov It is a known characteristic of these methods that the calculated harmonic frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and other factors. To improve agreement, the computed frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). nih.govnih.gov The predicted spectrum allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as N-H stretching, aromatic C-H bending, or C-O-C stretching of the methoxy (B1213986) group.

Table 3: Selected Predicted Vibrational Frequencies for this compound. Note: Frequencies are representative and would be scaled from DFT calculations.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (amine) | ~3400 - 3500 | Medium |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | ~2850 - 2980 | Medium |

| Aromatic C=C Stretch | ~1580 - 1620 | Strong |

| N-H Bend | ~1500 - 1550 | Medium |

| C-O-C Asymmetric Stretch (ether) | ~1240 - 1260 | Strong |

Reaction Mechanism Elucidation and Transition State Modeling

Investigation of Reaction Pathways and Energy Barriers

The synthesis of diarylamines and N-benzylanilines, structurally analogous to this compound, is often achieved through methods like the Buchwald-Hartwig amination or the Smiles rearrangement. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the intricate mechanisms of these reactions.

One common route for forming the C-N bond in such compounds is the palladium-catalyzed Buchwald-Hartwig amination. DFT studies on similar reactions have been instrumental in mapping out the catalytic cycle, which typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. These computational models help in determining the rate-determining step and optimizing reaction conditions by examining the energy barriers of each step. For instance, DFT calculations have been used to reveal that for certain diarylamine syntheses, reductive elimination can be the selectivity-determining step. researchgate.net

Another relevant synthetic strategy is the Smiles rearrangement, a transition metal-free method for synthesizing diarylamines. nih.govacs.orgnih.gov Quantum chemical computations have been employed to investigate the mechanism of this rearrangement, verifying pathways such as the 3-exo-trig Smiles rearrangement as being the most viable. researchgate.net These studies analyze the effects of substituents on the rearrangement barriers, providing insights into how electronically different aryl groups might influence the reaction kinetics. researchgate.net

Furthermore, the N-alkylation of anilines with benzyl (B1604629) alcohols represents another potential synthetic pathway. researchgate.net Computational studies of such reactions, for example on zeolite catalysts, can model the adsorption of reactants, the interaction with the catalyst's active sites, and the subsequent reaction steps to form the N-benzylaniline product. These models help in understanding the role of the catalyst and the influence of reaction parameters. researchgate.net

The investigation of reaction pathways and energy barriers for the formation of this compound would likely involve similar computational approaches. By modeling key intermediates and transition states, the energetically most favorable reaction pathway can be determined.

Table 1: Computational Methods in Reaction Mechanism Elucidation

| Computational Method | Application in Diarylamine/N-benzylaniline Synthesis | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of Buchwald-Hartwig amination catalytic cycle. researchgate.netnih.gov | Identification of rate-determining steps, understanding ligand effects, and predicting reaction outcomes. |

| Quantum Chemical Computations | Investigation of the Smiles rearrangement mechanism. researchgate.net | Verification of reaction pathways (e.g., 3-exo-trig), and analysis of substituent effects on energy barriers. |

| Transition State Theory | Calculation of reaction kinetics for related aniline (B41778) reactions. mdpi.com | Determination of rate coefficients and understanding the temperature and pressure dependence of reactions. |

Molecular Docking Simulations with Receptor Binding Models (for related compounds)

While specific molecular docking studies for this compound are not available, research on structurally similar diarylamine and benzylamine (B48309) derivatives provides significant insights into their potential as biologically active molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand ligand-receptor interactions.

Diarylamines are recognized as important scaffolds in medicinal chemistry, present in numerous pharmaceuticals. nih.govnih.gov Molecular docking studies on diarylamine-containing carboxamide derivatives have been conducted to evaluate their cytotoxic activities against cancer cell lines. nih.govfrontiersin.org These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the diarylamine scaffold and the amino acid residues within the active site of a target protein.

Similarly, derivatives of benzylamine have been the subject of molecular docking studies to investigate their inhibitory potential against enzymes like monoamine oxidase B (MAO-B). researchgate.net In such studies, the benzylamine moiety often plays a crucial role in orienting the molecule within the enzyme's active site, allowing for specific interactions that lead to inhibition. For instance, docking simulations can reveal how different substituents on the benzylamine structure influence binding affinity and selectivity. researchgate.net

The general procedure for molecular docking involves preparing the 3D structures of both the ligand (the compound of interest) and the receptor (the target protein). The ligand is then placed into the binding site of the receptor, and various conformations are sampled to find the one with the best binding energy. The results are analyzed to identify key interactions, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

π-π stacking: Interactions between aromatic rings of the ligand and the receptor.

Electrostatic interactions: Attraction or repulsion between charged groups.

For a compound like this compound, molecular docking simulations could be employed to screen its binding affinity against a variety of biological targets, such as kinases, receptors, or enzymes, where diarylamine or benzylamine scaffolds are known to be active.

Table 2: Examples of Molecular Docking Studies on Related Amine Derivatives

| Compound Class | Target Protein/Receptor | Key Findings from Docking Studies |

| Diarylamine-guided carboxamides | Cancer-related proteins | Identification of binding modes and key interactions contributing to cytotoxic effects. nih.govfrontiersin.org |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | Elucidation of the binding pose within the catalytic site and rationalization of inhibitory activity. researchgate.net |

| Arylamine derivatives of rauwolscine | Alpha 2-adrenergic receptors | Understanding the structure-activity relationship and the role of the arylamine moiety in receptor binding. nih.gov |

| Benzimidazole (B57391) derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding and hydrophobic interactions are key for binding affinity. ukm.my |

Applications As a Versatile Synthon in Complex Molecular Architectures

Strategic Building Block for Nitrogen-Containing Heterocycles

The inherent reactivity of the two distinct amine functionalities within (2-Aminophenyl)(4-methoxybenzyl)amine makes it an ideal precursor for the synthesis of a range of heterocyclic compounds. The ortho-phenylenediamine-like moiety can readily participate in cyclization reactions to form fused ring systems, while the benzylamine (B48309) portion can be involved in further functionalization or direct the formation of specific isomers.

Quinazolines and their corresponding oxidized analogs, quinazolinones, are prominent heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals. researchgate.net The synthesis of these frameworks often involves the condensation of an ortho-amino-substituted aniline (B41778) derivative with a suitable one-carbon or two-carbon synthon. This compound is a prime candidate for such transformations.

One plausible synthetic route involves the reaction of this compound with aldehydes or their derivatives. For instance, a mild o-iodoxybenzoic acid (IBX) mediated tandem reaction between an o-aminobenzylamine and an aldehyde can lead to the formation of diversely substituted quinazolines. organic-chemistry.org In this context, the primary amino group of this compound would react with the aldehyde to form a Schiff base, followed by an intramolecular cyclization involving the secondary amine and subsequent oxidation to yield the quinazoline (B50416) ring.

Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent would lead to the formation of a quinazolinone. The initial reaction would likely occur at the more nucleophilic primary amine to form an isocyanate, which would then undergo intramolecular cyclization with the secondary amine to furnish the quinazolinone skeleton. The presence of the 4-methoxybenzyl group on one of the nitrogen atoms can influence the regioselectivity of these reactions and impart specific physicochemical properties to the final products.

| Starting Material | Reagent | Product Class | Reference |

| o-Aminobenzylamine | Aldehyde | Quinazoline | organic-chemistry.org |

| o-Aminobenzamide | Aldehyde | 4(3H)-Quinazolinone | organic-chemistry.org |

| 2-Aminobenzophenone | Benzylamine | Quinazoline | organic-chemistry.org |

Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry and material science. nih.gov The classical synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. While this compound does not inherently contain a thiol group, it can be chemically modified to serve as a precursor for benzothiazole (B30560) synthesis.

For example, the primary amino group could be diazotized and subsequently converted to a thiol group via a Sandmeyer-type reaction. The resulting N-(4-methoxybenzyl)-2-aminothiophenol could then undergo intramolecular cyclization with a suitable one-carbon source to form the benzothiazole ring.

Another approach could involve a copper-catalyzed double C-S bond formation from an N-benzyl-2-iodoaniline and a sulfur source like potassium sulfide. organic-chemistry.org In this scenario, the primary amino group of this compound would first need to be converted to an iodide, a feasible transformation through a Sandmeyer reaction. The resulting N-(4-methoxybenzyl)-2-iodoaniline could then be subjected to the copper-catalyzed cyclization to yield the corresponding benzothiazole.

| Precursor | Key Transformation | Product | Reference |

| N-Benzyl-2-iodoaniline | Copper-catalyzed reaction with K₂S | Benzothiazole | organic-chemistry.org |

| 2-Aminothiophenol | Condensation with aldehyde | 2-Substituted benzothiazole | nih.gov |

| Substituted Aniline | Reaction with KSCN/Br₂ | 2-Aminobenzothiazole | derpharmachemica.com |

Thiazole (B1198619) and thiadiazole moieties are present in a wide range of pharmacologically active molecules. The synthesis of these five-membered heterocycles typically involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis) or other related methods. pharmaguideline.com

While the direct conversion of this compound to a thiazole or thiadiazole is not straightforward, it can serve as a synthon for one of the key reactants. For instance, the primary amino group could be converted into a thioamide functionality through reaction with a thiocarbonylating agent. The resulting N-((2-(4-methoxybenzylamino)phenyl)methanethioyl)amino derivative could then be reacted with an appropriate α-halocarbonyl compound to construct the thiazole ring.

Furthermore, the synthesis of 2,5-disubstituted thiazoles can be achieved from N-substituted α-amino acids. nih.govresearchgate.net It is conceivable that this compound could be elaborated into a suitable N-substituted α-amino acid, which could then undergo cyclization to form a thiazole derivative.

The presence of two amine groups in this compound makes it an excellent precursor for the synthesis of urea (B33335) and cyclic urea derivatives. The reaction of amines with phosgene or its equivalents is a standard method for urea formation. ijcce.ac.ir

Treatment of this compound with one equivalent of phosgene or a phosgene substitute like triphosgene (B27547) or carbonyldiimidazole would likely lead to the formation of an intramolecular cyclic urea, specifically a benzimidazolone derivative. The reaction would proceed through the formation of an intermediate isocyanate from the primary amine, followed by intramolecular attack by the secondary amine.

Alternatively, by controlling the stoichiometry and reaction conditions, it is possible to form non-cyclic urea derivatives. For example, reaction with an isocyanate would lead to the formation of an unsymmetrical urea. The differential reactivity of the primary and secondary amines could be exploited to achieve selective functionalization. Symmetrical N,N'-disubstituted ureas can also be synthesized from primary amines and urea under microwave irradiation. ijcce.ac.ir

| Amine Type | Reagent | Product | Reference |

| Primary Aromatic Amine | Urea (microwave) | Symmetrical N,N'-diarylurea | ijcce.ac.ir |

| Diamine | Carbon Dioxide (gas phase) | Cyclic Urea | google.com |

| Primary Amide | Phenyliodine diacetate/NH₃ | N-Substituted Urea | thieme.de |

Role in the Synthesis of Chiral Amine Derivatives

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. this compound can be utilized as a scaffold for the synthesis of chiral amine derivatives.

One potential strategy involves the conversion of the primary amino group into a functionality that can direct a stereoselective transformation. For example, the primary amine could be condensed with a chiral auxiliary to form a chiral imine. Subsequent reduction of this imine would lead to the formation of a chiral diamine with controlled stereochemistry at the newly formed stereocenter.

Another approach could involve enzymatic resolution of a racemic mixture of a derivative of this compound. For instance, acylation of the primary amine followed by enzymatic hydrolysis could selectively deacylate one enantiomer, allowing for the separation of the two enantiomers. Furthermore, the N-benzyl group itself can be a precursor in certain asymmetric transformations, where its removal can unmask a primary amine. organic-chemistry.org

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

The heterocyclic frameworks discussed in the preceding sections, such as quinazolines, benzothiazoles, and their derivatives, are integral components of numerous approved drugs and clinical candidates. researchgate.netderpharmachemica.comwikipedia.org By serving as a versatile synthon for these heterocycles, this compound is positioned as a valuable intermediate in the synthesis of advanced pharmaceutical precursors.

For example, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a quinazoline or quinazolinone core. The ability to introduce the 4-methoxybenzyl group onto the quinazoline nitrogen via the use of this compound as a starting material allows for the modulation of the drug's solubility, metabolic stability, and target-binding affinity.

Similarly, benzothiazole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The use of this compound as a precursor allows for the synthesis of novel benzothiazole derivatives with potentially enhanced therapeutic profiles. The 4-methoxybenzyl moiety can be retained in the final molecule to interact with specific biological targets or can be used as a protecting group that is cleaved at a later stage of the synthesis.

Utilization in Material Science for Functional Polymer or Ligand Synthesis

This compound, also known as N-(4-methoxybenzyl)benzene-1,2-diamine, serves as a versatile synthon in material science due to the presence of two reactive amine groups and the methoxy-functionalized benzyl (B1604629) substituent. These features allow for its incorporation into a variety of complex molecular architectures, including functional polymers and ligands for metal complexes. Its utility in these areas is primarily based on established reactions of aromatic diamines, with the methoxybenzyl group offering a way to tailor the properties of the final material.

Functional Polymer Synthesis

The presence of two distinct amine functionalities, one primary and one secondary, on a benzene (B151609) ring makes this compound a valuable monomer for the synthesis of high-performance polymers through polycondensation reactions. The unsymmetrical nature of this diamine can disrupt chain packing, leading to amorphous polymers with enhanced solubility and processability, which are desirable characteristics for many advanced applications.

Aromatic diamines are fundamental building blocks for thermally stable polymers such as polyamides and polyimides. mdpi.com The reactivity of the amino groups in this compound allows for the formation of amide or imide linkages with suitable diacyl chlorides or dianhydrides, respectively.

Polyamides: In the synthesis of polyamides, the diamine can be reacted with various dicarboxylic acid chlorides. The incorporation of the bulky, methoxy-substituted benzyl group is anticipated to increase the solubility of the resulting polyamides in organic solvents. This improved solubility is a significant advantage for polymer processing, enabling the formation of films and coatings via solution casting.

Polyimides: Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The structure of this compound could lead to polyimides with modified properties, such as improved processability.

Furthermore, the core structure containing electron-rich aromatic rings and nitrogen atoms suggests that polymers derived from this monomer could possess interesting optoelectronic properties. For instance, polymers containing structurally related N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine units have been shown to be electroactive, with potential applications in electrochromic devices. rsc.org Similarly, polymers derived from o-phenylenediamine (B120857) are known to be conductive. chalcogen.roresearchgate.net

| Polymer Type | Potential Monomer Reactants | Anticipated Polymer Properties | Potential Applications |

| Polyamide | Terephthaloyl chloride, Isophthaloyl chloride | Enhanced solubility, thermal stability | High-performance films, coatings |

| Polyimide | Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | Good processability, thermal stability | Microelectronics, aerospace materials |

| Electroactive Polymer | Oxidative polymerization | Redox activity, conductivity | Electrochromic devices, sensors |

Ligand Synthesis for Functional Materials

The diamine this compound is also a valuable precursor for the synthesis of polydentate ligands, particularly Schiff base ligands. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The resulting imine (-C=N-) group is an excellent coordination site for metal ions.

The reaction of the primary amine group in this compound with various aldehydes or ketones can yield a range of Schiff base ligands. These ligands can then be used to form stable complexes with a variety of transition metal ions. The specific properties of the resulting metal complexes, such as their geometry, electronic structure, and catalytic activity, can be fine-tuned by the choice of the carbonyl compound and the metal salt.

These metal complexes can have a wide array of applications in material science, including:

Catalysis: As homogeneous or heterogeneous catalysts for various organic transformations.

Sensors: The interaction of the metal complex with specific analytes can lead to a detectable change in its optical or electronic properties.

Magnetic Materials: The choice of metal ion and the ligand design can lead to materials with interesting magnetic properties.

The methoxy (B1213986) group on the benzyl ring can also influence the electronic properties of the ligand and its metal complexes, potentially enhancing their performance in specific applications.

| Ligand Type | Synthesis Reactants | Metal Ions for Complexation | Potential Applications of Metal Complex |

| Schiff Base | Salicylaldehyde, Acetylacetone | Cu(II), Ni(II), Co(II), Zn(II) | Catalysis, chemical sensors, antimicrobial agents |

Prospective Research Avenues and Innovative Directions

Exploration of Asymmetric Synthetic Methodologies

While (2-Aminophenyl)(4-methoxybenzyl)amine itself is achiral, the introduction of stereocenters into its derivatives or its use as a precursor for chiral ligands is a significant area for potential research. Chiral 1,2-diamines are highly valuable in asymmetric catalysis, serving as ligands for a wide range of metal-catalyzed transformations. rsc.orgresearchgate.net The development of methodologies to produce enantiomerically pure analogues of this unsymmetrical diamine would be a noteworthy advancement.

Future research could focus on several catalytic asymmetric strategies:

Asymmetric Reductive Amination: A primary route to this compound involves the reductive amination of a carbonyl compound. An asymmetric variant could be developed by using a chiral catalyst to control the stereochemical outcome. For instance, the reaction of 2-aminobenzaldehyde (B1207257) with a chiral amine, followed by reduction and subsequent functionalization, could yield a chiral derivative. Alternatively, a prochiral imine intermediate could be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) to induce enantioselectivity. jocpr.com

Catalytic Asymmetric C-N Cross-Coupling: Palladium-catalyzed allylic amination and similar cross-coupling reactions have been shown to be powerful tools for creating chiral amines. nih.gov A prospective route could involve the asymmetric coupling of a suitable allylic precursor with o-phenylenediamine (B120857), catalyzed by a palladium complex bearing a chiral ligand, followed by modification of the resulting product.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases (IREDs), offers a highly selective and environmentally benign route to chiral amines. d-nb.info Research could be undertaken to screen or engineer enzymes capable of acting on precursors to this compound to produce enantiopure versions. For example, a transaminase could be used for the asymmetric amination of a ketone precursor. rug.nl

| Methodology | Potential Catalyst/Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Rh, Ir, or Ru complexes; Chiral Brønsted acids | High atom economy; potential for high enantioselectivity. | Catalyst sensitivity; optimization of reaction conditions required. |

| Asymmetric C-N Cross-Coupling | Chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with Pd or Cu | Broad substrate scope; good functional group tolerance. | Cost of ligands and metals; potential for side reactions. |

| Biocatalysis | Transaminases, Imine Reductases (IREDs), Lyases | Exceptional selectivity (enantio-, regio-, chemo-); mild, aqueous conditions. | Limited substrate scope of wild-type enzymes; requires enzyme screening or engineering. |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govchemicalindustryjournal.co.ukmdpi.com Adapting the synthesis of this compound to a continuous flow system represents a significant innovative direction.

A multi-step synthesis could be telescoped into a single, continuous operation, minimizing manual handling and the isolation of intermediates. rsc.org A hypothetical flow setup could involve the following sequence:

Reductive Amination Module: A packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) where a stream of o-phenylenediamine and 4-methoxybenzaldehyde (B44291) are mixed and reacted under a flow of hydrogen gas. The use of flow reactors allows for safe handling of hydrogen at elevated pressures and temperatures, with superior heat and mass transfer. researchgate.net

In-line Purification: The output stream could pass through a scavenger resin or a liquid-liquid extraction module to remove unreacted starting materials or by-products.

Real-time Monitoring: Integration of in-line analytical techniques, such as IR or UV-Vis spectroscopy, would allow for real-time monitoring of the reaction progress and optimization of parameters like residence time, temperature, and stoichiometry.

This approach not only improves the safety and efficiency of the synthesis but also facilitates rapid process optimization and scale-up. rsc.orgnumberanalytics.com Biocatalytic cascades, which can be challenging in batch due to enzyme incompatibility, can also be effectively compartmentalized and run in sequence using packed-bed reactors in a flow system. nih.gov

Computational Design and Discovery of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding reaction mechanisms and designing novel chemical transformations. nih.gov Applying these methods to the synthesis and reactivity of this compound could accelerate discovery and optimization.

Prospective computational studies could include:

Mechanistic Elucidation: DFT calculations can be used to map the potential energy surface for the synthesis of the target molecule via reductive amination. This would help identify the rate-determining steps and the transition state structures, providing insights for catalyst and condition optimization. nih.govacs.org Studies could clarify the role of solvents or co-catalysts in the reaction pathway. nih.gov

Catalyst Design: For the development of asymmetric syntheses, computational screening of virtual libraries of chiral ligands could predict which catalysts are most likely to afford high enantioselectivity. By calculating the energy differences between the transition states leading to the (R) and (S) enantiomers, researchers can prioritize experimental efforts on the most promising candidates. researchgate.net

Predicting Reactivity: The electronic properties of this compound can be modeled to predict its behavior in subsequent reactions. For example, its coordination properties as a potential ligand in catalysis or its reactivity in C-H functionalization reactions could be explored computationally, guiding the discovery of new applications for the molecule.

| Computational Method | Area of Application | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Identification of transition states and intermediates; optimization of reaction conditions. |

| Molecular Docking & QM/MM | Enzyme/Catalyst Design | Prediction of substrate binding modes; rational design of catalysts for higher selectivity. |

| Virtual Screening | Discovery of Novel Transformations | Screening of potential reactants and catalysts for new reactions involving the target scaffold. |

Development of Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic route design to minimize environmental impact. nih.gov Future research on this compound should prioritize the development of sustainable synthetic protocols.

Key areas for green chemistry innovation include:

Catalytic Hydrogen Transfer Reactions: Instead of using high-pressure hydrogen gas, N-alkylation can be achieved through "borrowing hydrogen" or transfer hydrogenation methodologies. nih.gov These reactions often use alcohols as alkylating agents, with water as the only by-product, representing a highly atom-economical and greener alternative. Commercially available ruthenium or iridium complexes could be explored for this transformation. rsc.org

Use of Green Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research should explore replacing these with more sustainable alternatives. Deep Eutectic Solvents (DESs), bio-derived solvents like Cyrene™ or 2-MeTHF, or even water could serve as reaction media. mdpi.comrsc.orgresearchgate.net Microwave-assisted synthesis in water has been shown to be an efficient, catalyst-free method for the N-alkylation of some aromatic amines. researchgate.net

Energy Efficiency: Exploring protocols that operate at lower temperatures or utilize alternative energy sources like microwave irradiation or mechanochemistry can significantly reduce the energy consumption of the synthesis.

Adopting these green approaches would not only reduce the environmental footprint of the synthesis but also align with the modern imperative for sustainable chemical manufacturing. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-aminophenyl)(4-methoxybenzyl)amine, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : The compound can be synthesized via reductive amination using 2-aminophenyl ketones and 4-methoxybenzylamine in the presence of reducing agents like NaBH₄ or LiAlH₄. Solvent selection (e.g., dichloromethane or toluene) and base optimization (e.g., NaOH or K₂CO₃) are critical for controlling reaction kinetics and minimizing side products .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and aromatic protons using coupling constants and integration ratios. Discrepancies in chemical shifts due to solvent effects (e.g., DMSO vs. CDCl₃) require referencing to internal standards .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₁₄H₁₆N₂O) with ESI-MS or GC-MS. Contradictions in fragmentation patterns may arise from ion-source instability .

- IR Spectroscopy : Validate amine (-NH₂) and methoxy groups via N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) stretches .

Q. How can researchers evaluate the compound’s potential biological activity, such as receptor binding or enzyme inhibition?

- Approach : Use in vitro assays like H1 receptor antagonism (e.g., guinea pig trachea relaxation tests) . IC₅₀ values can be determined via dose-response curves. Cross-validate results with molecular docking studies to identify binding pockets .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s reactivity and stability under varying pH or temperature conditions?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311G+(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites (e.g., N12 atom) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to assess stability .

- Validation : Compare computed NMR shifts (e.g., HF/6-311G+(d)) with experimental data to refine models .

Q. How can researchers resolve contradictions in kinetic data from NMR line-shape analysis for proton exchange studies involving this amine?

- Case Study : For tris(4-methoxybenzyl)amine derivatives, discrepancies in transverse relaxation times (T₂) between solvents (e.g., Me₂SO vs. CDCl₃) require adjusting measured T₂ values by 1.15 Hz to account for solubility-driven experimental limitations .

- Solution : Use modified Binsch’s program (CLATUX) to simulate spectra with variable exchange rates (τ) and coupling constants (J), ensuring alignment with observed line shapes .

Q. What strategies are employed to enhance the compound’s selectivity in multi-target pharmacological studies?

- Design : Introduce substituents (e.g., nitro or halogen groups) to modify electronic and steric profiles. For example, fluorination at the 4-position increases receptor affinity by 30% compared to non-fluorinated analogs .

- Validation : Perform competitive binding assays (e.g., SPR or ITC) to quantify selectivity ratios between targets .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) impact the compound’s metabolic stability in vivo?

- Approach : Synthesize derivatives (e.g., (2-ethoxybenzyl) analogs) and assess metabolic half-life in liver microsomes. LC-MS/MS quantifies degradation products .

- Findings : Methoxy groups generally confer higher stability due to reduced oxidative metabolism compared to ethoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.